2-Methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile
Overview
Description
2-Methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile is an organic compound that features a boronic ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity. It is often used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used in borylation reactions . They interact with alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Mode of Action
The compound interacts with its targets through a process known as borylation. In this process, a boron atom from the compound is added to the target molecule. This reaction is facilitated by a palladium catalyst .
Biochemical Pathways
The borylation process can lead to the formation of new carbon-boron bonds, which can significantly alter the chemical properties of the target molecule .
Pharmacokinetics
It’s worth noting that the compound has a predicted density of 108±01 g/cm3 and a boiling point of 3556±250 °C .
Result of Action
The result of the action of 2-Methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile is the formation of new compounds through the borylation process. This can lead to significant changes in the chemical properties of the target molecule .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a palladium catalyst is necessary for the borylation process . Additionally, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Biochemical Analysis
Biochemical Properties
2-Methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile plays a significant role in biochemical reactions, particularly in the context of borylation reactions. This compound interacts with various enzymes and proteins, facilitating the transfer of boron-containing groups to organic molecules. The nature of these interactions often involves the formation of covalent bonds between the boron atom and nucleophilic sites on the target biomolecules. This interaction can lead to the modification of the biochemical properties of the target molecules, enhancing their reactivity and stability .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling proteins, leading to altered cellular responses. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boron atom in the compound can form reversible covalent bonds with hydroxyl and amino groups on enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecules, thereby altering their activity and function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but it can degrade over time when exposed to light and air. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote metabolic activity. At high doses, it can exhibit toxic effects, leading to cellular damage and adverse physiological responses. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range, beyond which toxicity becomes apparent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, facilitating the transfer of boron-containing groups to various metabolites. This interaction can influence metabolic flux and alter the levels of key metabolites within cells. The compound’s involvement in these pathways highlights its potential as a modulator of cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. The distribution of the compound can influence its overall efficacy and impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. Its localization within organelles such as the nucleus, mitochondria, and endoplasmic reticulum can influence its interactions with biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile typically involves the reaction of 2-bromo-2-methylpropanenitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic ester .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for larger batch sizes. Continuous flow reactors may be employed to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Hydrolysis: The boronic ester can be hydrolyzed to yield the free boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).
Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH).
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), water.
Major Products
Phenylboronic Acids: Formed through hydrolysis.
Phenols: Formed through oxidation.
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Scientific Research Applications
2-Methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile is utilized in various scientific research applications:
Organic Synthesis: As a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Medicinal Chemistry: For the synthesis of pharmaceutical intermediates and active compounds.
Material Science: In the development of organic electronic materials and polymers.
Biological Studies: As a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boronic ester functionality but with an amine group.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring instead of a phenyl ring.
Methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate: Features an ester group instead of a nitrile group.
Uniqueness
2-Methyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile is unique due to its combination of a boronic ester and a nitrile group, which provides distinct reactivity and versatility in synthetic applications. The presence of the nitrile group allows for further functionalization, making it a valuable intermediate in complex organic synthesis .
Properties
IUPAC Name |
2-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO2/c1-14(2,11-18)12-8-7-9-13(10-12)17-19-15(3,4)16(5,6)20-17/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZVGACTXWZULF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728514 | |
Record name | 2-Methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40728514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160502-10-2 | |
Record name | 2-Methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40728514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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